molecular formula C19H16N4OS B2414349 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034425-28-8

2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2414349
CAS No.: 2034425-28-8
M. Wt: 348.42
InChI Key: DJNNSCQGWIGGJI-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that features an indole ring, a thiophene ring, and a pyrazine ring. These structural motifs are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the nitrogen position can be achieved using alkylation reactions.

    Synthesis of the Pyrazine Derivative: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step involves coupling the indole and pyrazine derivatives through an amide bond formation, typically using reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-CPBA.

    Reduction: Reduction reactions could target the pyrazine ring, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole, thiophene, and pyrazine motifs.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with indole, thiophene, and pyrazine rings can interact with various enzymes, receptors, or DNA. The molecular targets might include kinases, G-protein coupled receptors (GPCRs), or ion channels, and the pathways involved could be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-N-(pyrazin-2-ylmethyl)acetamide
  • 2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(1H-indol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide lies in its specific combination of indole, thiophene, and pyrazine rings, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-indol-1-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18(12-23-9-5-14-3-1-2-4-17(14)23)22-11-16-19(21-8-7-20-16)15-6-10-25-13-15/h1-10,13H,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNSCQGWIGGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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